![molecular formula C9H8ClN3OS B2409928 5-[(2-Chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-74-9](/img/structure/B2409928.png)
5-[(2-Chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.69. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments oraux
Le composé a été étudié comme candidat potentiel pour un médicament oral. Les chercheurs ont prédit sa biodisponibilité en utilisant des outils informatiques, en tenant compte de facteurs tels que la lipophilie (logP), la constante d'ionisation (pKa), la solubilité (logS) et la perméabilité (logD). La validation expérimentale a confirmé une forte concordance entre les valeurs prédites et mesurées. Le composé reste stable dans diverses conditions, ce qui suggère qu'il convient à l'administration orale .
Activité anti-acétylcholinestérase
Notamment, la 5-[(2-Chlorophénoxy)méthyl]-1,3,4-thiadiazol-2-amine présente une activité anti-acétylcholinestérase dose-dépendante. Cette propriété suggère son utilisation potentielle dans le traitement des maladies neurodégénératives, où l'inhibition de l'acétylcholinestérase est bénéfique .
Propriétés antifongiques
Bien que cela ne soit pas explicitement mentionné dans les études initiales, des composés apparentés ayant des structures similaires ont été évalués pour leur activité antifongique. Une exploration plus approfondie de cet aspect pourrait révéler des applications supplémentaires .
Inhibition enzymatique
Le précurseur du composé, le 5-[(4-chlorophénoxy)-méthyl]-1,3,4-oxadiazole-2-thiol (OXCPM), a été utilisé pour préparer des sulfanyl acétamides ayant des activités antibactériennes et inhibitrices enzymatiques. Enquêter sur son potentiel en tant qu'inhibiteur enzymatique pourrait fournir des informations précieuses .
Propriétés biopharmaceutiques
Comprendre les profils de dissolution, de pénétration dans le cerveau et de toxicité du composé est crucial pour le développement de médicaments. Des études complémentaires peuvent explorer ces propriétés afin d'optimiser sa pharmacocinétique .
Perspectives mécanistiques
La cytométrie en flux et les études de fluorescence peuvent élucider les mécanismes d'action du composé, en éclairant ses interactions avec les composants cellulaires et les voies thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents acetylcholine from accessing the site, thereby inhibiting the enzyme’s activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this include increased muscle contraction and stimulation of the parasympathetic nervous system .
Pharmacokinetics
The pharmacokinetic properties of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine include its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties were predicted using computational tools and then verified experimentally . The compound exhibits good oral bioavailability, as it absorbs well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This results in increased muscle contraction and stimulation of the parasympathetic nervous system . The compound’s remarkable dose-dependent anti-acetylcholinesterase activity indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. For instance, the compound remains stable under various photolytic and pH stress conditions . It exhibits degradation under oxidative and thermal stress . The compound’s migration to the hydrophilic compartment on increasing pH suggests that its action and efficacy may be influenced by the pH of the environment .
Propriétés
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYOHVQLYTUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
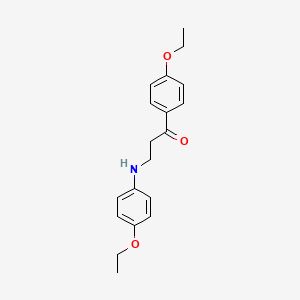
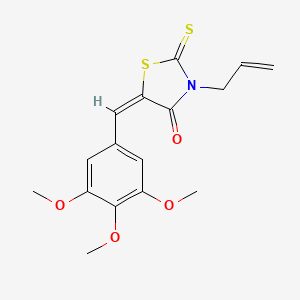
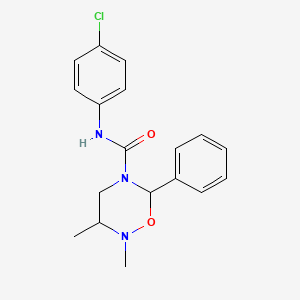
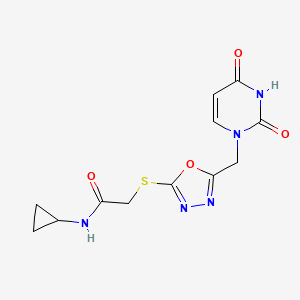
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
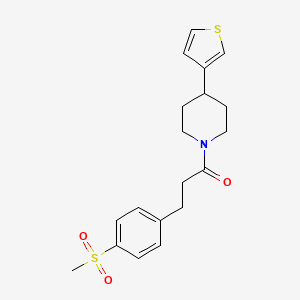
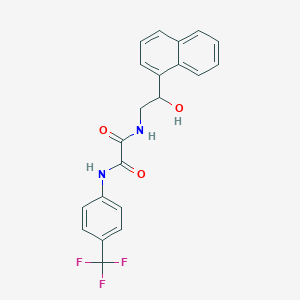


![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
